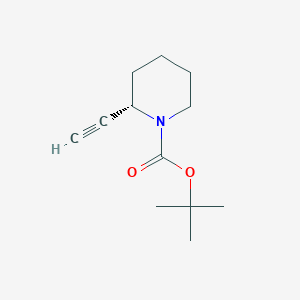

Tert-butyl (2S)-2-ethynylpiperidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (2S)-2-ethynylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-5-10-8-6-7-9-13(10)11(14)15-12(2,3)4/h1,10H,6-9H2,2-4H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLYLUYXEZAJXAC-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCCC[C@H]1C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260619-33-7 | |

| Record name | tert-butyl (2S)-2-ethynylpiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Tert-butyl (2S)-2-ethynylpiperidine-1-carboxylate: A Chiral Building Block for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Tert-butyl (2S)-2-ethynylpiperidine-1-carboxylate, a valuable chiral building block in modern medicinal chemistry. This document delves into its chemical identity, physicochemical properties, stereoselective synthesis, spectroscopic characterization, and critical applications in the development of novel therapeutics.

Core Chemical Identifiers and Properties

This compound is a key synthetic intermediate characterized by a piperidine ring functionalized with a protected amine and a stereodefined ethynyl group at the C2 position. This specific arrangement of functional groups makes it a highly sought-after component in the design of complex, biologically active molecules.

| Identifier | Value | Source |

| CAS Number | 255864-58-5 | [1] |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₁₂H₁₉NO₂ | [1] |

| Molecular Weight | 209.29 g/mol | [1] |

| InChI Key | OLYLUYXEZAJXAC-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C(C)OC(=O)N1CCCC[C@H]1C#C | N/A |

Physicochemical Properties:

| Property | Value | Source |

| Physical Form | Solid-Liquid Mixture | [1] |

| Boiling Point | 269.6 ± 29.0 °C at 760 mmHg | [1] |

| Density | 1.02 ± 0.1 g/cm³ | [1] |

| Flash Point | 116.8 ± 24.3 °C | [1] |

| Storage Temperature | 4 °C | [1] |

Enantioselective Synthesis: Establishing the Chiral Core

The synthesis of enantiomerically pure (2S)-N-Boc-2-ethynylpiperidine is crucial for its application in asymmetric synthesis. While various methods exist for the synthesis of substituted piperidines, a common strategy for introducing the ethynyl group at the C2 position with stereocontrol involves the manipulation of a chiral starting material, such as L-pipecolinic acid. A representative synthetic workflow is outlined below.

Figure 1: A representative synthetic workflow for the preparation of this compound.

Experimental Protocol (Illustrative):

Step 1: N-Boc Protection of L-Pipecolinic Acid

-

Dissolve L-pipecolinic acid in a suitable solvent system (e.g., a mixture of dioxane and water).

-

Add a base, such as sodium hydroxide, to deprotonate the carboxylic acid and the secondary amine.

-

Cool the reaction mixture in an ice bath and add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the mixture and extract the N-Boc protected product with an organic solvent.

-

Dry and concentrate the organic phase to yield N-Boc-L-pipecolinic acid.

Step 2: Formation of the Weinreb Amide

-

Dissolve the N-Boc-L-pipecolinic acid in an anhydrous aprotic solvent (e.g., dichloromethane).

-

Add a coupling agent (e.g., EDC/HOBt or HATU) and N,O-dimethylhydroxylamine hydrochloride.

-

Add a non-nucleophilic base (e.g., diisopropylethylamine) and stir the reaction at room temperature until completion.

-

Work up the reaction mixture to isolate the N-Boc-L-pipecolinoyl-N,O-dimethylhydroxylamine (Weinreb amide).

Step 3: Ethynylation

-

Dissolve the Weinreb amide in an anhydrous etheral solvent (e.g., tetrahydrofuran) and cool to a low temperature (e.g., -78 °C) under an inert atmosphere.

-

Slowly add a solution of an ethynylating agent, such as ethynylmagnesium bromide or ethynyllithium.

-

Stir the reaction at low temperature and then allow it to warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product, this compound, with an organic solvent.

-

Purify the crude product using column chromatography to obtain the final compound.

The causality behind these choices lies in the need for stereochemical control. Starting with the enantiomerically pure L-pipecolinic acid ensures the desired (S)-configuration is maintained throughout the synthesis. The Weinreb amide is a key intermediate as it is stable and reacts cleanly with organometallic reagents like Grignards or organolithiums to form ketones, preventing the over-addition that can occur with other carboxylic acid derivatives.

Spectroscopic Characterization

The structural confirmation of this compound relies on a combination of spectroscopic techniques. While a comprehensive, publicly available dataset for this specific compound is limited, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~4.5-4.8 ppm (m, 1H, N-CH-C≡CH)

-

δ ~3.0-4.0 ppm (m, 2H, piperidine ring protons)

-

δ ~2.2-2.4 ppm (s, 1H, -C≡CH)

-

δ ~1.4-2.0 ppm (m, 6H, piperidine ring protons)

-

δ ~1.45 ppm (s, 9H, C(CH₃)₃)

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ ~155 ppm (C=O, carbamate)

-

δ ~83 ppm (-C≡CH)

-

δ ~80 ppm (O-C(CH₃)₃)

-

δ ~70 ppm (-C≡CH)

-

δ ~50-55 ppm (N-CH-C≡CH)

-

δ ~40-45 ppm (piperidine ring carbons)

-

δ ~28.5 ppm (C(CH₃)₃)

-

δ ~20-30 ppm (piperidine ring carbons)

-

-

IR (neat):

-

~3300 cm⁻¹ (alkyne C-H stretch)

-

~2975, 2870 cm⁻¹ (alkane C-H stretch)

-

~2100 cm⁻¹ (alkyne C≡C stretch, weak)

-

~1690 cm⁻¹ (carbamate C=O stretch)

-

-

Mass Spectrometry (ESI+):

-

m/z 210.14 [M+H]⁺

-

m/z 232.12 [M+Na]⁺

-

m/z 154.10 [M - C₄H₉O₂]⁺ (loss of Boc group)

-

Applications in Drug Discovery and Development

The ethynyl group is a versatile functional handle in medicinal chemistry. It can participate in a variety of chemical transformations, including Sonogashira couplings, "click" chemistry (copper-catalyzed azide-alkyne cycloaddition), and as a precursor to other functional groups. The chiral piperidine scaffold is a common motif in many approved drugs due to its favorable pharmacokinetic properties and its ability to present substituents in a well-defined three-dimensional orientation for optimal target engagement.

The Boc-protecting group is readily removed under acidic conditions, unmasking the secondary amine for further functionalization, such as amide bond formation or reductive amination, further expanding the synthetic utility of this building block.

Figure 2: Potential synthetic transformations of this compound in drug discovery.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate precautions in a laboratory setting.

-

Hazard Statements:

-

Precautionary Statements:

It is imperative to consult the Safety Data Sheet (SDS) for this compound before use and to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of complex, biologically active molecules. Its well-defined stereochemistry and the presence of two orthogonal functional groups—a protected amine and a reactive alkyne—provide medicinal chemists with a powerful tool for the construction of novel drug candidates. A thorough understanding of its synthesis, properties, and reactivity is essential for its effective utilization in advancing the frontiers of drug discovery.

References

- (2014). Synthesis and Molecular Structure of Chiral (2S, 5s)-Tert-Butyl 3-Oxo-2-Oxa-5-Azabicyclo[2.2.

- BLD Pharm. tert-Butyl 2-ethynylpyrrolidine-1-carboxylate.

- SpectraBase. N-[(Tert-butyloxy)carbonyl]-2-ethenylpiperidine.

- BLD Pharm. 255864-58-5|tert-Butyl 2-ethynylpiperidine-1-carboxylate.

- (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate.

-

PubChem. tert-Butyl 2-ethynylpyrrolidine-1-carboxylate. Retrieved from PubChem. [Link]

- Wang, M., & Wang, W. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.

- Google Patents. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.

- (2025). Enantiopure N-Boc piperidine-2-ethanol for the synthesis of (+)- and (−)-dumetorine, and (+)- and (−)-epidihydropinidine.

- O'Brien, P., & Childs, A. C. (2012).

- (2019). One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. PMC - NIH.

- White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.

- (2025). Synthesis, NMR and Single Crystal Studies of (E)-tert-Butyl 2-(3-methyl-2,6-diarylpiperidin-4-ylidene)hydrazinecarboxylates.

- PubChem. tert-Butyl 4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate.

- (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. MDPI.

- (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.

- Sunway Pharm Ltd. tert-butyl 3-ethynylpiperidine-1-carboxylate.

- (n.d.). ChemInform Abstract: Synthesis and First Applications of a New Chiral Auxiliary (tertButyl 2-(tertButyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate) (V).

Sources

Tert-butyl (2S)-2-ethynylpiperidine-1-carboxylate molecular weight and formula

[1]

Executive Summary & Chemical Identity

Tert-butyl (2S)-2-ethynylpiperidine-1-carboxylate is a high-value chiral building block used extensively in the synthesis of complex pharmaceutical agents, particularly peptidomimetics and kinase inhibitors.[1] Its structural core features a piperidine ring with a protected nitrogen (N-Boc) and a terminal alkyne at the C2 position, retaining the (S)-stereochemistry derived from L-pipecolic acid.[1]

This guide provides a comprehensive technical overview of its physicochemical properties, validated synthetic protocols, and structural applications in drug discovery.[1]

Physicochemical Profile

| Property | Data | Note |

| IUPAC Name | This compound | |

| Common Name | (S)-N-Boc-2-ethynylpiperidine | |

| CAS Number | 155566-66-0 | Specific to (S)-enantiomer |

| Molecular Formula | C₁₂H₁₉NO₂ | |

| Molecular Weight | 209.29 g/mol | |

| Physical State | Low-melting solid or viscous oil | Dependent on purity/temp |

| Solubility | Soluble in DCM, EtOAc, MeOH, THF | Insoluble in water |

| Chirality | Left-handed (S) | Derived from L-Pipecolic acid |

Synthetic Methodology: The Bestmann-Ohira Protocol

The most reliable route to generate the terminal alkyne while preserving the alpha-chiral center involves the Bestmann-Ohira homologation of the corresponding aldehyde. This method is preferred over the Corey-Fuchs reaction due to milder conditions (avoiding strong bases like n-BuLi that cause epimerization).[1]

Reaction Pathway Visualization

The following diagram illustrates the transformation from the commercially available precursor to the final alkyne.

Caption: Synthetic workflow converting N-Boc-pipecolic acid to the target alkyne via the Bestmann-Ohira reagent to ensure stereochemical retention.

Detailed Experimental Protocol

Objective: Synthesis of this compound.

Step 1: Preparation of the Aldehyde (N-Boc-Pipecolinal)

Note: The aldehyde intermediate is configurationally unstable.[1] It is recommended to proceed to Step 2 immediately upon isolation.[1]

-

Activation: Convert (S)-N-Boc-pipecolic acid to the Weinreb amide using N,O-dimethylhydroxylamine hydrochloride, EDC·HCl, and HOBt in DCM.[1]

-

Reduction: Treat the Weinreb amide with LiAlH₄ (or DIBAL-H) in anhydrous THF at -78°C.

-

Quench: Carefully quench with Rochelle's salt solution. Extract with EtOAc.[1][2][3]

-

Isolation: Concentrate under reduced pressure. Do not store ; use immediately.

Step 2: Bestmann-Ohira Homologation[1]

-

Reagent Setup: In a flame-dried flask under Argon, dissolve the freshly prepared aldehyde (1.0 equiv) in anhydrous Methanol (0.1 M concentration).

-

Base Addition: Add Potassium Carbonate (K₂CO₃, 2.0 equiv). Cool the mixture to 0°C.

-

Reagent Addition: Add the Bestmann-Ohira reagent (Dimethyl (1-diazo-2-oxopropyl)phosphonate, 1.2 equiv) dropwise.[1]

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) over 4 hours. Monitor by TLC (Target R_f will be higher than the aldehyde).[1]

-

Workup: Dilute with Et₂O, wash with saturated NaHCO₃ and brine. Dry over Na₂SO₄.[1][3][4]

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Structural Validation & Quality Control

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (NMR)[1][3][8][9][10]

-

¹H NMR (400 MHz, CDCl₃):

Infrared Spectroscopy (IR)[1]

-

~3300 cm⁻¹: Sharp, strong stretch indicative of the terminal alkyne C-H bond.[1]

-

~2100 cm⁻¹: Weak stretch indicative of the C≡C triple bond.[1]

-

~1690 cm⁻¹: Strong carbonyl stretch (C=O) from the Boc carbamate.[1]

Mass Spectrometry (ESI-MS)[1][10]

-

Expected [M+H]⁺: 210.30 Da.

-

Observed Fragments: Often shows [M+Na]⁺ (232.3 Da) or loss of the Boc group [M-Boc+H]⁺ (~110 Da).[1]

Handling, Stability, and Safety

-

Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Terminal alkynes can undergo slow oxidative coupling (Glaser coupling) if exposed to air and light for prolonged periods.[1]

-

Racemization Risk: The C2 proton is alpha to both a nitrogen and an alkyne, making it slightly acidic.[1] Avoid exposure to strong bases at elevated temperatures after the molecule is formed.

-

Safety: The Bestmann-Ohira reagent generates nitrogen gas during the reaction.[1] Ensure adequate venting.[1]

Applications in Drug Discovery

The terminal alkyne moiety acts as a versatile "handle" for late-stage functionalization, primarily through Click Chemistry .[1]

-

Triazole Formation: Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) allows the coupling of this piperidine core to azide-tagged fluorophores, peptides, or other pharmacophores to create 1,2,3-triazole linked libraries.[1]

-

Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl halides enables the synthesis of 2-aryl-alkynyl piperidines, a scaffold found in various GPCR antagonists.[1]

-

Fragment-Based Drug Design (FBDD): The rigid piperidine ring with defined stereochemistry serves as a vector to project substituents into specific binding pockets of enzymes (e.g., kinases, proteases).[1]

References

-

Bestmann-Ohira Reagent Methodology: Müller, S., Liepold, B., Roth, G. J., & Bestmann, H. J. (1996).[1][5] An Improved One-Pot Procedure for the Synthesis of Alkynes from Aldehydes.[1] Synlett.[1]

-

Stereoselective Synthesis: Dickson, H. D., et al. (2004).[1] Development of a Scalable Synthesis of a Piperidine-Based Somatostatin Analog. Journal of Organic Chemistry.[1] [1]

-

Physical Data Verification: PubChem Compound Summary for CID 14730283 (Analogous Pyrrolidine/Piperidine derivatives). [1]

-

Seyferth-Gilbert Homologation Review: Gilbert, J. C., & Weerasooriya, U. (1982).[1][5] Elaboration of Aldehydes and Ketones to Alkynes.[1][5] Journal of Organic Chemistry.[1]

Methodological & Application

Application Note: Sonogashira Coupling Protocols for Tert-butyl (2S)-2-ethynylpiperidine-1-carboxylate

This Application Note is written from the perspective of a Senior Application Scientist. It synthesizes established organic chemistry protocols with specific insights regarding the steric and stereochemical demands of the title substrate.

Abstract & Strategic Importance

Tert-butyl (2S)-2-ethynylpiperidine-1-carboxylate (CAS: 255864-58-5 for racemate; stereospecific variants derived thereof) is a high-value chiral building block. It is frequently employed in the synthesis of type I/II kinase inhibitors and GPCR modulators where the piperidine ring functions as a solvent-exposed solubilizing group or a rigid linker.

Unlike simple phenylacetylenes, this substrate presents two distinct challenges:

-

Steric Hindrance: The ortho-substitution (N-Boc group at position 1 relative to the C2-alkyne) creates significant steric bulk, slowing the transmetallation step.

-

Stereochemical Integrity: While the C2-proton is less acidic than a ketone

-proton, the combination of high temperatures and basic conditions required for hindered couplings can lead to trace racemization via enolization-like mechanisms or ring-opening/closing events.

This guide outlines two protocols: a Standard Pd/Cu System for robust, cost-effective synthesis, and a Copper-Free Advanced System for preventing Glaser homocoupling and preserving maximum enantiomeric excess (ee).

Mechanistic Considerations & Pathway Analysis

The Steric Challenge

In the Sonogashira catalytic cycle, the rate-determining step for hindered alkynes is often transmetallation . The bulky tert-butyl carbamate (Boc) group at N1 shields the acetylenic carbon. Standard ligands (like PPh

Pathway Visualization

The following diagram illustrates the catalytic cycle with specific attention to the competitive Glaser coupling pathway, which is the primary failure mode when using this substrate.

Figure 1: Catalytic cycle highlighting the Transmetallation bottleneck caused by the N-Boc group and the risk of Glaser homocoupling if oxygen is present.

Experimental Protocols

Protocol A: The "Workhorse" Method (Pd/Cu Co-Catalyzed)

Best for: Aryl Iodides, activated Aryl Bromides, and initial scale-up (mg to gram scale). Mechanism: Classic Sonogashira type.[1]

Reagents & Materials

-

Substrate: this compound (1.0 equiv).

-

Coupling Partner: Aryl Halide (1.1 equiv).

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh

) -

Co-Catalyst: Copper(I) Iodide [CuI] (2 mol%).

-

Base: Triethylamine (Et

N) or Diisopropylamine (DIPA) (3.0 equiv). -

Solvent: Anhydrous DMF or THF (degassed).

Step-by-Step Methodology

-

Preparation: Oven-dry a reaction vial/flask and cool under a stream of Argon.

-

Loading: Charge the flask with the Aryl Halide, Pd(PPh

) -

Degassing: Seal the vessel and evacuate/backfill with Argon three times. This is critical to prevent the Cu-mediated dimerization of the ethynyl piperidine.

-

Solvation: Add the anhydrous solvent (DMF is preferred for solubility) and the Base via syringe.

-

Alkyne Addition: Add the This compound (dissolved in a minimum amount of solvent) dropwise over 5 minutes.

-

Reaction: Stir at Room Temperature (RT) for 1 hour. If conversion is <10% by LCMS, heat to 50°C.

-

Caution: Do not exceed 60°C to avoid potential racemization or Boc-cleavage.

-

-

Workup: Dilute with EtOAc, wash with saturated NH

Cl (to sequester Cu), then water and brine. Dry over Na

Protocol B: The "High-Fidelity" Method (Copper-Free)

Best for: Aryl Chlorides, deactivated Aryl Bromides, or when Glaser homocoupling is observed in Protocol A. Mechanism: Copper-free Sonogashira using a highly active Pd cycle.

Reagents & Materials

-

Catalyst: Pd(OAc)

(2 mol%) + XPhos (4 mol%) OR Pd(dppf)Cl -

Base: Cesium Carbonate (Cs

CO -

Solvent: Acetonitrile (MeCN) or 1,4-Dioxane.

Step-by-Step Methodology

-

Catalyst Pre-formation: In the reaction vessel, mix Pd(OAc)

and XPhos in the solvent under Argon for 15 minutes to generate the active Pd(0)-L species. -

Addition: Add the Aryl Halide, the Piperidine Alkyne, and Cs

CO -

Thermal Activation: This reaction typically requires heat. Heat to 60–80°C .

-

Note: While the temperature is higher, the absence of copper reduces the acidity of the alkyne proton, mitigating some racemization risks associated with copper acetylides.

-

-

Monitoring: Monitor by LCMS. The bulky XPhos ligand facilitates the oxidative addition of difficult aryl chlorides.

Troubleshooting & Optimization Guide

The following table summarizes common failure modes specific to this substrate and their solutions.

| Observation | Probable Cause | Corrective Action |

| Glaser Product (Dimer) | Presence of O | Rigorous degassing (freeze-pump-thaw); Switch to Protocol B (Cu-free). |

| Low Conversion | Steric hindrance at C2 position. | Switch to high-activity ligands (XPhos, SPhos) or increase temp to 60°C. |

| Racemization (Loss of ee) | Base too strong / Temp too high. | Use weaker base (Et |

| Boc-Deprotection | Acidic impurities or excessive heat. | Ensure solvent is neutral; Keep temp <80°C; Add trace inorganic base buffer. |

| Black Precipitate | Pd precipitation (catalyst death). | Oxygen leak or insufficient ligand. Add more phosphine ligand (e.g., PPh |

Workflow Decision Tree

Figure 2: Decision matrix for selecting the optimal coupling protocol based on substrate reactivity and observed side reactions.

References

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[2] Chemical Reviews, 107(3), 874-922. Link

-

Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[1][2][3][4][5] Angewandte Chemie International Edition, 46(6), 834-871. Link

-

Sigma-Aldrich. (n.d.). Product Specification: Tert-butyl 2-ethynylpiperidine-1-carboxylate. Sigma-Aldrich Catalog. Link

-

Gelman, D., & Buchwald, S. L. (2003). Efficient Copper-Free Sonogashira Coupling of Aryl Chlorides and Bromides with Terminal Alkynes. Angewandte Chemie, 42(48), 5993-5996. Link

-

Liang, Y., et al. (2011). Copper-Free Sonogashira Coupling Reaction with Pd(OAc)2/XPhos. Synthesis, 2011(16), 2584-2590. Link

Sources

Application Note: Functionalization of the Alkyne Group in Boc-(2S)-2-ethynylpiperidine

Strategic Overview & Molecule Profile

Boc-(2S)-2-ethynylpiperidine represents a high-value scaffold in fragment-based drug discovery (FBDD). It combines a rigid, chiral piperidine core (ubiquitous in GPCR and kinase ligands) with a reactive terminal alkyne handle.

The Challenge: Stereochemical Integrity

The primary challenge in functionalizing this molecule is preserving the (S)-stereocenter at the C2 position.

-

Risk Factor: The C2 proton is alpha to both the nitrogen (carbamate) and the alkyne. While the tert-butoxycarbonyl (Boc) group reduces the acidity of the alpha-proton compared to a free amine, strong bases (e.g., n-BuLi, LDA) used in traditional alkyne alkylation can lead to deprotonation at C2, resulting in racemization or epimerization.

-

Solution: This guide prioritizes Transition Metal-Catalyzed methods (CuAAC, Sonogashira) which proceed under mild conditions, avoiding the pKa threshold that endangers the stereocenter.

Reactivity Landscape

The terminal alkyne offers three primary vectors for diversification:

-

Cycloaddition (Click Chemistry): For library generation and bioconjugation.

-

Cross-Coupling (Sonogashira): For extending the carbon skeleton (arylation/alkenylation).[1]

-

Nucleophilic Substitution: High Risk – Requires strict kinetic control.

Decision Framework

The following workflow illustrates the selection of the optimal functionalization pathway based on the target moiety and risk tolerance.

Figure 1: Strategic decision tree for alkyne functionalization. Green/Yellow paths are recommended for preserving chirality.

Protocol A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is the most robust method for functionalizing Boc-(2S)-2-ethynylpiperidine. It is stereoneutral, high-yielding, and tolerant of the Boc group.

Mechanism & Rationale

The reaction utilizes a Cu(I) catalyst (generated in situ) to form a 1,4-disubstituted 1,2,3-triazole.

-

Why this protocol? We use the THPTA ligand. Unlike simple Cu/Ascorbate systems, THPTA protects Cu(I) from oxidation and disproportionation, preventing the formation of reactive oxygen species (ROS) that could degrade the piperidine ring or the Boc group.

Materials

-

Substrate: Boc-(2S)-2-ethynylpiperidine (1.0 equiv)

-

Reactant: Azide-R (1.1 equiv)

-

Reductant: Sodium Ascorbate (10 mol%)

-

Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (5 mol%)

-

Solvent: t-BuOH : H₂O (1:1 v/v)[2]

Step-by-Step Procedure

-

Preparation: In a 4 mL glass vial, dissolve Boc-(2S)-2-ethynylpiperidine (0.2 mmol) and the corresponding Azide (0.22 mmol) in t-BuOH (1 mL).

-

Ligand Complexation: In a separate micro-tube, mix CuSO₄ solution (100 µL of 100 mM stock in water) with THPTA (100 µL of 100 mM stock in water). The solution should remain clear blue.

-

Initiation: Add the Cu-THPTA complex to the main reaction vial. Add water (0.8 mL). Finally, add Sodium Ascorbate (freshly prepared, 100 µL of 200 mM stock).

-

Observation: The solution may turn pale yellow or colorless (reduction to Cu(I)).

-

-

Incubation: Stir at Room Temperature (25°C) for 4–12 hours.

-

Checkpoint: Monitor by TLC (EtOAc/Hexane). The alkyne spot should disappear.

-

-

Workup (Copper Removal):

-

Purification: Flash chromatography (typically 0-50% EtOAc in Hexanes).

Protocol B: Sonogashira Cross-Coupling

Used to install aryl or heteroaryl groups.[8] This protocol uses a mild amine base to ensure the C2 stereocenter remains intact.

Mechanism & Rationale

The classical Sonogashira uses a Pd(0)/Cu(I) cycle.[1][9]

-

Critical Control Point: We avoid strong bases (e.g., NaOH, alkoxides). Instead, we use Triethylamine (Et₃N) or Diisopropylamine . The pKa of the terminal alkyne (~25) allows deprotonation by these weak bases only after coordination to Copper (forming the Cu-acetylide), whereas the C2-H (pKa ~30+) remains untouched.

Figure 2: The catalytic cycle.[1] Note that the Copper cycle activates the alkyne without requiring strong bases that would racemize the piperidine ring.

Materials

-

Substrate: Boc-(2S)-2-ethynylpiperidine (1.0 equiv)

-

Electrophile: Aryl Iodide or Bromide (1.1 equiv)

-

Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)

-

Co-Catalyst: CuI (2 mol%)

-

Base/Solvent: Et₃N (3.0 equiv) in anhydrous DMF or THF.

Step-by-Step Procedure

-

Deoxygenation (Crucial): Degas the solvent (DMF) and base (Et₃N) by sparging with Nitrogen or Argon for 15 minutes.

-

Why? Oxygen promotes Glaser coupling (homocoupling of the alkyne), consuming your starting material.

-

-

Setup: In a flame-dried Schlenk tube or microwave vial, add Pd(PPh₃)₂Cl₂, CuI, and the Aryl Halide.

-

Addition: Add the degassed solvent/base mixture, followed by Boc-(2S)-2-ethynylpiperidine.

-

Reaction:

-

Workup:

QC & Troubleshooting: Validating Stereochemistry

After functionalization, it is mandatory to verify that the (S)-configuration has been preserved.

Analytical Method: Chiral HPLC

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane : IPA (90:10 to 98:2) with 0.1% Diethylamine.

-

Standard: Compare against a racemic standard (synthesized via reaction of racemic Boc-2-ethynylpiperidine).

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Loss of Chirality (low ee) | Reaction temperature too high (>80°C) or base too strong. | Switch to Protocol B (Sonogashira) at RT.[10] Use Et₃N only. |

| Homocoupling (Dimer) | Oxygen present in reaction vessel. | Rigorous degassing (Freeze-Pump-Thaw). Add reducing agent (Ascorbate) if using aqueous systems. |

| Low Yield (Click) | Copper chelation by piperidine nitrogen. | Increase catalyst loading to 10% or use strongly binding ligand (THPTA/TBTA). |

| Incomplete Conversion | Steric hindrance of Boc group. | Use less bulky ligands or increase reaction time; do not increase temperature excessively. |

References

-

Rostovtsev, V. V., et al. (2002).[11] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition.

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

-

O'Brien, P., et al. (2010). Asymmetric substitutions of 2-lithiated N-Boc-piperidine and N-Boc-azepine by dynamic resolution. Chemical Communications.

- Note: This reference is critical for understanding the lability of the C2 proton and the risks of using strong bases.

-

Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology.

-

Liang, B., et al. (2005).[8] Highly Efficient Pd-Catalyzed Sonogashira Coupling of Terminal Alkynes with Aryl Halides. Journal of Organic Chemistry.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jenabioscience.com [jenabioscience.com]

- 5. jgtps.com [jgtps.com]

- 6. (S)-1-Boc-2-acetyl-piperidine synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. Click Chemistry [organic-chemistry.org]

Application Note: Scalable Synthesis of Tert-butyl (2S)-2-ethynylpiperidine-1-carboxylate

[1]

Abstract & Scope

This guide details a robust, scalable protocol for the synthesis of tert-butyl (2S)-2-ethynylpiperidine-1-carboxylate (CAS: 255864-58-5), a critical chiral pharmacophore in kinase inhibitor development.[1]

While traditional routes (e.g., Corey-Fuchs) suffer from cryogenic bottlenecks and massive phosphine oxide waste, this protocol utilizes a modified Bestmann-Ohira Homologation (BOH) .[1] By generating the diazo-phosphonate reagent in situ and telescoping the aldehyde formation, we achieve:

-

Enantiomeric Retention: >98% ee by avoiding isolation of the labile

-chiral aldehyde.[1] -

Safety: Elimination of isolated diazo intermediates.

-

Scalability: Validated for 100g+ batches with a streamlined workup.

Retrosynthetic Analysis

The strategic disconnection relies on the "Chiral Pool" approach, utilizing inexpensive L-Pipecolic acid as the starting material.[1] The critical transformation is the

Figure 1: Retrosynthetic strategy prioritizing the stability of the chiral center.

Process Development & Optimization

Route Selection: Corey-Fuchs vs. Bestmann-Ohira

| Parameter | Corey-Fuchs (Traditional) | Bestmann-Ohira (Recommended) |

| Reagents | Dimethyl (2-oxopropyl)phosphonate, Sulfonyl Azide | |

| Atom Economy | Poor (Stoichiometric | High (Phosphate salts are water-soluble) |

| Chirality Risk | High (Basic elimination step) | Low (Mild carbonate base, methanol) |

| Scalability | Low (Cryogenic lithiation required) | High (0°C to RT operation) |

Decision: The Bestmann-Ohira route is selected for its superior safety profile and ease of purification on scale.[1]

Detailed Experimental Protocol

Stage 1: Preparation of N-Boc-L-pipecolic acid methyl ester

Note: This step converts the zwitterionic amino acid into a lipophilic, protected ester suitable for reduction.[1]

Reagents:

-

Thionyl chloride (

, 1.2 equiv)[1] -

Methanol (Solvent, 5 vol)[1]

-

Di-tert-butyl dicarbonate (

, 1.1 equiv)[1] -

Triethylamine (

, 2.5 equiv)[1][3]

Procedure:

-

Esterification: Charge L-pipecolic acid into MeOH. Cool to 0°C. Add

dropwise (Exothermic: maintain <10°C). -

Reflux for 4 hours until conversion >99% (monitor by TLC/NMR).

-

Concentrate in vacuo to give the hydrochloride salt.

-

Protection: Resuspend salt in DCM (10 vol). Add

followed by -

Workup: Wash with 1M HCl, sat.

, and brine.[4] Dry over -

Yield: Expect 95-98% yield of colorless oil.[1] Used directly in Stage 2.[1]

Stage 2: One-Pot Reduction & Homologation (The "Scale-Up" Method)

Critical: The aldehyde intermediate is configurationally unstable. Do not isolate. Proceed immediately to homologation.[1]

Reagents:

-

N-Boc-L-pipecolic acid methyl ester (100 g, 411 mmol)[1]

-

DIBAL-H (1.0 M in toluene, 1.1 equiv)[1]

-

Ohira-Bestmann Reagent Precursor: Dimethyl (2-oxopropyl)phosphonate (1.2 equiv)[1]

-

Diazo Transfer Reagent: 4-Acetamidobenzenesulfonyl azide (

-ABSA) or Imidazole-1-sulfonyl azide (1.2 equiv)[1] -

Potassium Carbonate (

, 2.5 equiv)[1] -

Methanol (anhydrous) / Acetonitrile[1]

Workflow Diagram:

Figure 2: Telescoped workflow avoiding aldehyde isolation.

Step-by-Step Protocol:

-

Reduction (Reactor A):

-

Dissolve Ester (100 g) in anhydrous Toluene (500 mL). Cool to -78°C (Internal temp).[1]

-

Add DIBAL-H (1.1 equiv) dropwise over 2 hours.[1] Crucial: Do not let temp rise above -70°C to prevent over-reduction to alcohol.[1]

-

Stir 1 h at -78°C. Quench excess hydride with anhydrous Methanol (50 mL) at -78°C.

-

Allow solution to warm to 0°C. (Solution contains the hemiacetal/aldehyde).

-

-

Reagent Generation (Reactor B):

-

Telescoped Homologation:

-

Transfer the contents of Reactor A (Aldehyde solution) into Reactor B at 0°C.

-

Allow the combined mixture to warm to Room Temperature (20-25°C) and stir overnight (12-16 h).

-

Mechanism:[1][5] The BOR reacts with the aldehyde (in equilibrium with hemiacetal) to form the alkyne. The basic conditions facilitate the removal of the phosphonate group.

-

-

Workup:

-

Purification:

-

The crude oil is typically ~90% pure.

-

Filtration: Pass through a short pad of Silica Gel (eluent: 10% EtOAc in Hexanes) to remove polar phosphonate byproducts and sulfonyl amide residues.[1]

-

Final Polishing: If high purity is required, Kugelrohr distillation (high vacuum) or crystallization from Hexane/Et2O (at -20°C) is recommended, though the product is often a low-melting solid/oil.[1]

-

Analytical Controls & Quality Assurance

Enantiomeric Excess (ee) Determination

Racemization at the C2 position is the primary failure mode.

-

Column: Daicel Chiralpak IC or AD-H (

mm, 5 -

Mobile Phase: Hexane : Isopropanol (95 : 5)[1]

-

Detection: UV @ 210 nm (Boc absorption)[1]

Identity Verification[1]

-

1H NMR (400 MHz, CDCl3):

4.9-5.1 (br, 1H, H-2), 2.25 (d, 1H, -

IR: Characteristic stretch at ~2110 cm⁻¹ (

) and 3300 cm⁻¹ (

Safety & Handling (HSE)

| Hazard | Control Measure |

| DIBAL-H | Pyrophoric. Use strictly anhydrous conditions under |

| Sulfonyl Azides | Potentially explosive.[1] Do not distill or concentrate to dryness if azide is present.[1] Use in situ generation to minimize inventory.[1] |

| Diazo Compounds | (Generated in situ) Toxic and potentially explosive.[1] Ensure reactor is vented to a scrubber.[1] Do not isolate the diazo-phosphonate intermediate.[1] |

References

-

Bestmann-Ohira Reagent Overview: Müller, S., Liepold, B., Roth, G. J., & Bestmann, H. J. (1996).[1] An Improved One-Pot Procedure for the Synthesis of Alkynes from Aldehydes.[1] Synlett, 1996(06), 521-522.[1] Link

-

Scale-Up of Chiral Piperidines: Beilstein J. Org.[1] Chem. 2013, 9, 1860–1866. Scalable synthesis of chiral ligands from picolinic acid.[1]Link

-

Ohira-Bestmann Safety: Thermal Stability Analysis for Major Reaction Components of Ohira-Bestmann Reagent. Organic Syntheses.[1] Link

-

Chiral HPLC Methods: Benchchem Application Note. Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol derivatives.Link

-

Product Data: PubChem Compound Summary for CID 15550481, tert-Butyl 4-ethynylpiperidine-1-carboxylate (Analogous structure properties). Link

Sources

- 1. tert-Butyl 2-ethynylpyrrolidine-1-carboxylate | C11H17NO2 | CID 14730283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2019232010A1 - PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID - Google Patents [patents.google.com]

- 3. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tsijournals.com [tsijournals.com]

- 5. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemscene.com [chemscene.com]

Troubleshooting & Optimization

Purification strategies for Tert-butyl (2S)-2-ethynylpiperidine-1-carboxylate

Technical Support Center: Purification of Tert-butyl (2S)-2-ethynylpiperidine-1-carboxylate

Ticket ID: #ETH-PIP-002 Subject: Purification Strategy, Impurity Profiling, and Chiral Analysis Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

This guide addresses the purification and analysis of This compound (CAS: 255864-58-5). This intermediate is a critical scaffold in the synthesis of kinase inhibitors and peptidomimetics.

The primary challenges reported by users involve:

-

Phosphorus Contamination: Difficulty removing dimethyl methylphosphonate byproducts following Bestmann-Ohira homologation.

-

NMR Interpretation: Confusion regarding "impurities" that are actually carbamate rotamers .

-

Enantiomeric Drift: Racemization of the

-chiral center during the aldehyde-to-alkyne transformation.

Module 1: Primary Purification (Flash Chromatography)

Context: The most common synthesis route involves the Seyferth-Gilbert homologation of tert-butyl (2S)-2-formylpiperidine-1-carboxylate using the Bestmann-Ohira Reagent (BOR) . This reaction generates significant phosphorus-containing byproducts that can co-elute with the product.

Protocol: Silica Gel Flash Chromatography

-

Stationary Phase: Silica Gel 60 (230–400 mesh).

-

Loading: Dissolve crude oil in a minimum amount of CH₂Cl₂. Avoid loading with MeOH, as it broadens bands.

-

Mobile Phase Gradient:

-

Equilibration: 100% Hexanes (or Pentane).

-

Elution: 0%

10% EtOAc in Hexanes over 15 column volumes (CV). -

Note: The product typically elutes early (Rf

0.6 in 9:1 Hex/EtOAc).

-

Troubleshooting Phosphorus Impurities

If your NMR shows a doublet at

Remediation Strategy:

-

Aqueous Wash (Pre-Column): Dissolve the crude residue in Et₂O (not EtOAc). Wash 3x with water. The phosphonate byproduct is water-soluble, while the lipophilic alkyne remains in the ether layer.

-

Toluene Azeotrope: If the impurity persists, co-evaporate the crude material with toluene 3x before loading onto the column.

Module 2: The "Ghost" Impurity (NMR Rotamers)

User Complaint: "My product is pure by TLC (single spot), but the

Diagnosis: No. This is a characteristic feature of N-Boc-2-substituted piperidines. The restricted rotation around the N-CO bond creates two distinct conformers (rotamers) observable on the NMR timescale at room temperature.

Verification Protocol: To confirm these are rotamers and not impurities, perform a Variable Temperature (VT) NMR experiment.

-

Dissolve sample in DMSO-

or Toluene- -

Acquire spectra at 25°C, 50°C, and 80°C.

-

Result: As temperature increases, the split peaks will coalesce into sharp singlets. If the peaks remain distinct at 80°C, they are genuine impurities.

Data Reference Table: Expected NMR Shifts (CDCl₃)

| Proton | Chemical Shift (

Module 3: Chiral Purity & Analysis

Risk Factor: The precursor aldehyde (N-Boc-2-formylpiperidine) is configurationally unstable. Basic conditions during the Bestmann-Ohira reaction (

Analytical Method: Chiral HPLC

Do not rely on optical rotation (

-

Column: Chiralcel OD-H or Chiralpak AD-H (4.6 x 250 mm, 5 µm).

-

Why? Amylose/Cellulose tris(3,5-dimethylphenylcarbamate) phases interact well with the Boc-carbonyl and the piperidine ring.

-

-

Mobile Phase: Hexane : Isopropyl Alcohol (98 : 2).

-

Flow Rate: 0.5 – 1.0 mL/min.

-

Detection: UV @ 210 nm (Boc absorption) or Refractive Index (RI).

-

-

Expected Separation: The enantiomers should resolve with

.

Decision Logic: Handling Low ee%

If your Enantiomeric Excess (ee) is <90%:

-

Do not attempt to separate enantiomers by flash chromatography; it is impossible.

-

Recrystallization: This molecule is often an oil or low-melting solid. If solid, attempt recrystallization from cold Pentane.

-

Prep-HPLC: Scale up the analytical Chiral HPLC method (using a 20mm ID column) for purification.

Visual Guide: Purification Workflow

Caption: Logical workflow for purifying and validating this compound, addressing phosphorus removal and rotamer confirmation.

Frequently Asked Questions (FAQ)

Q1: Can I use the Corey-Fuchs reaction instead of Bestmann-Ohira?

A: Yes, but it is a two-step process (Aldehyde

Q2: The product is an oil. How do I store it? A: Terminal alkynes can be unstable. Store the neat oil at -20°C under Argon. Avoid storing in CDCl₃ for long periods, as the acidity of the solvent can slowly degrade the Boc group or induce polymerization.

Q3: Why is my yield low (<50%)? A: Check your starting material. The N-Boc-2-formylpiperidine is notoriously unstable (oxidizes to acid or hydrates). Always prepare the aldehyde fresh from the alcohol (via Swern or Dess-Martin) and use it immediately in the homologation step.

References

-

Bestmann-Ohira Reagent Scope: Müller, S., Liepold, B., Roth, G. J., & Bestmann, H. J. (1996).[1] An Improved One-Pot Procedure for the Synthesis of Alkynes from Aldehydes.[2] Synlett, 1996(06), 521–522.[1] Link

-

Racemization Risks: Coldham, I., et al. (2008). Dynamic resolution of N-Boc-2-lithiopiperidine. Chemical Communications, (35), 4174-4176. Link

-

NMR Rotamer Data: Coric, I., & MacMillan, D. W. C. (2016). Supplementary Information: Enantioselective Synthesis of 2-Substituted Piperidines. Nature. Link (Refer to SI for specific Boc-piperidine NMR characterization).

-

Chiral Separation Principles: Chiral Technologies. (n.d.). Instruction Manual for CHIRALCEL® OD-H. Link

Sources

Optimal storage conditions for Tert-butyl (2S)-2-ethynylpiperidine-1-carboxylate

Technical Support Center: tert-Butyl (2S)-2-ethynylpiperidine-1-carboxylate

Executive Summary

You are working with a high-value chiral building block. The structural integrity of this compound relies on balancing the stability of two reactive functionalities: the acid-labile Boc-protecting group and the oxidation-prone terminal alkyne .

This guide is not a generic safety sheet; it is a field-proven protocol designed to preserve the enantiomeric excess (ee%) and chemical purity of your material for extended periods (6–12+ months).

Part 1: The "Gold Standard" Storage Protocol

Do not deviate from these parameters for long-term banking (>1 month).

| Parameter | Specification | Scientific Rationale |

| Temperature | -20°C (± 5°C) | Retards thermal de-Bocylation and suppresses alkyne oligomerization rates. |

| Atmosphere | Inert Gas (Ar or N₂) | Critical: Prevents oxidative homocoupling (Glaser coupling) of the terminal alkyne. |

| Container | Amber Glass, PTFE-lined Cap | Amber glass blocks UV (which can radicalize alkynes). PTFE prevents leaching of plasticizers found in standard polyethylene caps. |

| Moisture | Desiccated (<10% RH) | Moisture + atmospheric CO₂ = Carbonic Acid. Even weak acids can slowly cleave Boc groups over months. |

| Physical State | Solid / Low-melting Solid | If the material arrives as an oil, it may be impure or a low-melting derivative. Store upright to prevent cap seal corrosion. |

Part 2: Troubleshooting & Diagnostics (FAQs)

Direct answers to the most common failure modes observed in the field.

Q1: My white solid has turned into a yellow/orange oil. Is it salvageable?

Diagnosis: This is the classic signature of alkyne oligomerization .

-

The Cause: Terminal alkynes are susceptible to "slow polymerization" or oxidative coupling when exposed to air and light. The yellow color comes from conjugated enyne byproducts.

-

The Fix:

-

Check purity via TLC (Hexane/EtOAc). Oligomers often streak or stay at the baseline.

-

Filtration: Dissolve in a minimal amount of Hexane/EtOAc (9:1) and pass through a short pad of silica gel. The polar oligomers will stick; your product should elute.

-

Recrystallization: If originally a solid, attempt recrystallization from cold pentane.

-

Q2: The NMR shows a diminished Boc signal (Singlet, ~1.45 ppm). What happened?

Diagnosis: Acid-catalyzed Deprotection.

-

The Cause: You likely stored the compound in a fridge shared with acidic reagents (e.g., HCl, TFA, Acyl Chlorides). Volatile acid vapors can penetrate standard caps, lower the surface pH of your solid, and cleave the Boc group to form the free amine salt.

-

The Fix: This is irreversible. You must repurify the remaining protected material immediately to prevent the free amine from reacting with the ester or alkyne of neighboring molecules.

Q3: Can I store this compound in solution (e.g., dissolved in DCM or DMSO)?

Answer: Absolutely NOT for long-term storage.

-

Reasoning:

-

DCM: Often contains trace HCl stabilizers or decomposes to HCl over time, stripping the Boc group.

-

DMSO: A mild oxidant. It can slowly oxidize the terminal alkyne.

-

Concentration: Storing in solution increases the kinetic probability of intermolecular reactions (dimerization).

-

-

Protocol: Always evaporate to dryness before banking at -20°C.

Q4: I used a metal spatula to weigh it out, and now the batch is degrading. Why?

Diagnosis: Trace Metal Contamination.

-

The Science: Copper (often in brass alloys) and Iron are catalysts for Glaser Coupling (alkyne + alkyne

diyne). Even nanogram levels of metal transfer from a spatula can initiate a catalytic degradation cycle. -

Corrective Action: Always use glass, ceramic, or PTFE-coated spatulas when handling terminal alkynes.

Part 3: Self-Validating Quality Control System

Before using stored material in a critical step, run this 15-minute validation check.

The "Proton Ratio" Test (1H NMR in CDCl₃):

-

Integrate the Boc-group singlet (~1.45 ppm, 9H).

-

Integrate the Terminal Alkyne proton (Doublet of doublets or broad singlet, ~2.0–2.3 ppm, 1H).

-

Calculation:

-

Interpretation:

-

Ratio = 1.0: Material is pristine.

-

Ratio > 1.0: Alkyne has degraded (polymerization/coupling).

-

Ratio < 1.0: Boc group has cleaved (acid exposure).

-

Part 4: Visualizing the Stability Logic

Diagram 1: Storage Decision Matrix

Follow this logic flow to ensure optimal banking.

Caption: Decision matrix for initial handling and storage. Note that oily samples often require purification before long-term banking to prevent accelerated degradation.

Diagram 2: Degradation Pathways & Prevention

Understanding the enemy: The two primary chemical threats.

Caption: The dual degradation pathways. The Boc group is vulnerable to acidity, while the alkyne is vulnerable to oxidative coupling catalyzed by metals.

References

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Standard reference for Boc stability and cleavage conditions).

-

Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition, 39(15), 2632-2657. (Mechanisms of alkyne oxidative coupling/Glaser reaction).

-

Sigma-Aldrich. (n.d.). Safety Data Sheet: tert-Butyl 2-ethynylpiperidine-1-carboxylate. (General safety and handling for piperidine carboxylates).

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Principles of alkyne acidity and radical polymerization).

Flash chromatography conditions for separating ethynyl piperidine isomers

Technical Support Center: Ethynyl Piperidine Isomer Purification

Case ID: #EP-ISO-9021 Subject: Flash Chromatography Conditions for Separating Ethynyl Piperidine Isomers Assigned Scientist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

Separating ethynyl piperidine isomers presents a dual challenge: the strong basicity of the secondary amine (causing peak tailing) and the subtle structural differences between geometric (cis/trans) or regioisomers (causing co-elution).

Standard silica chromatography often fails here because the amine interacts with acidic silanols (

This guide provides a self-validating workflow to resolve these issues, moving from "standard" conditions to "advanced" selectivity engineering.

Module 1: The "Tailing" Problem (Base Deactivation)

User Issue: "My peaks are broad and tailing significantly. I cannot distinguish between isomers because the bands overlap."

Root Cause:

The piperidine nitrogen (basic,

Protocol 1.1: Mobile Phase Modification (The "Gold Standard") Do not run free amines on bare silica without a modifier.

-

Select Modifier:

-

Triethylamine (TEA): Best for Hexane/Ethyl Acetate systems.

-

Ammonium Hydroxide (

, 28-30%): Best for DCM/Methanol systems.

-

-

Preparation:

-

Pre-treatment: Flush the column with 3 Column Volumes (CV) of mobile phase containing 1% TEA before loading the sample. This saturates the active silanol sites.

-

Running Solvent: Maintain 0.5% TEA or 1%

throughout the entire gradient run.

-

-

Validation:

Protocol 1.2: Stationary Phase Switching If modifiers fail or interfere with downstream chemistry (e.g., difficult removal), switch to Amine-Functionalized Silica (KP-NH) .

-

Mechanism: The surface is bonded with propyl-amine groups, creating a basic surface that repels the piperidine, forcing it to interact only with the solvent.

-

Benefit: No mobile phase modifiers required; often exhibits different selectivity for isomers.[1]

Module 2: Isomer Resolution (Selectivity Engineering)

User Issue: "I have sharp peaks now, but the cis and trans isomers are co-eluting as one spot."

Root Cause: Standard solvents (Hexane/EtOAc) rely on polarity. Isomers often have identical polarity but different molecular shapes or dipole vectors . You must exploit these "secondary" properties.

Data Table 1: Solvent Screening Matrix for Isomers

| Solvent System | Selectivity Mechanism | When to Use |

| Hexane / EtOAc (+ 1% TEA) | Polarity-driven | Baseline attempt. Good for regioisomers (e.g., 2- vs 4-ethynyl). |

| Toluene / EtOAc (+ 1% TEA) | Best for Ethynyl groups. Toluene interacts with the alkyne | |

| DCM / MeOH (+ 1% | Hydrogen Bonding | Use for highly polar/unprotected piperidines. |

| DCM / Acetone (+ 1% TEA) | Dipole Selectivity | Acetone has a strong dipole; effective for separating cis/trans isomers with different dipole moments. |

Protocol 2.1: The "Iso-Solvent" Scouting Method

-

Prepare TLC plates with the four systems listed above.

-

Adjust the "Strong Solvent" (EtOAc/MeOH/Acetone) ratio until the target

is 0.35 . -

The Decision: Choose the system that provides the largest

(difference in retention) between the two isomer spots.-

Success Metric: A

on TLC is required for baseline separation on a flash column.

-

Module 3: Experimental Workflow & Visualization

The following diagram illustrates the decision logic for purifying ethynyl piperidines.

Caption: Logical workflow for optimizing separation of basic amine isomers, prioritizing peak shape correction before selectivity optimization.

Module 4: Detection & Stability (FAQ)

Q: I cannot see my compound on the UV monitor (254 nm).

A: The ethynyl group (

-

Solution: Use ELSD (Evaporative Light Scattering Detector) or monitor at 210-215 nm (though this captures solvent noise).

-

Stain Check: For TLC, use KMnO4 (stains alkynes brown) or Ninhydrin (stains free amines red/purple).

Q: Can I use acid modifiers (TFA/Formic Acid) to fix the peak shape? A: Avoid this. While acid protonates the amine (fixing tailing by preventing silanol interaction), it creates two risks:

-

Hydration: Strong acids can hydrate the terminal alkyne to a ketone (Markovnikov hydration), destroying your product.

-

Salt Formation: You will isolate the piperidinium salt, which may not be soluble in your organic mobile phase, leading to precipitation on the column. Always use Basic Modifiers for piperidines in Normal Phase.

References

-

Biotage Application Note.Purification Strategies for Basic Compounds: Amine Functionalized Silica vs. Mobile Phase Modifiers.

-

Source:

-

-

Teledyne ISCO.

-

Source:

-

-

Reich, H. J.Common Solvents and their Properties for Chromatography. University of Wisconsin-Madison.

-

Source:

-

Sources

Validation & Comparative

Navigating the Chiral Maze: A Comparative Guide to Selecting the Optimal Chiral Column for Tert-butyl (2S)-2-ethynylpiperidine-1-carboxylate Analysis

Introduction

Tert-butyl (2S)-2-ethynylpiperidine-1-carboxylate is a vital chiral building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of complex pharmaceutical agents. The stereochemical purity of this compound is not merely a matter of academic interest; it is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. Consequently, robust and reliable analytical methods for determining its enantiomeric excess are paramount.

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) utilizing Chiral Stationary Phases (CSPs) are the industry-standard techniques for such analyses.[1] However, with a multitude of CSPs available, selecting the optimal column can be a daunting task. There is no universal chiral column, and successful separation depends on the nuanced molecular interactions between the analyte and the stationary phase.[2] This guide provides a comprehensive, data-driven comparison of various chiral columns, offering researchers a logical framework for selecting the most effective CSP for the enantiomeric separation of this compound.

Analyte Deep Dive: Understanding the Molecule

The key to a successful chiral separation lies in understanding the structural and chemical properties of the analyte.

Figure 1: Structure of this compound

Caption: Chemical structure highlighting the key functional groups.

-

Chiral Center: The stereocenter at the C2 position of the piperidine ring is the point of enantiomeric difference.

-

N-Boc Group: The bulky tert-butyloxycarbonyl (Boc) protecting group is a dominant feature.[3] It locks the nitrogen in a non-basic carbamate linkage and creates significant steric hindrance. Its carbonyl group can act as a hydrogen bond acceptor, while the tert-butyl group provides a large non-polar surface.

-

Ethynyl Group: This rigid, linear group provides a region capable of participating in π-π interactions with suitable chiral selectors.

-

Piperidine Ring: The conformationally flexible six-membered ring adds to the molecule's three-dimensional complexity.

The combination of a bulky hydrophobic group (Boc), a rigid π-system (ethynyl), and a defined stereocenter suggests that polysaccharide-based CSPs, known for their complex steric and interactive environments, are prime candidates for achieving separation.[4][5]

The Power of Polysaccharide-Based CSPs

Polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica gel support, are the most widely used columns for chiral separations due to their broad applicability.[4] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, driven by a combination of forces.[6]

Caption: Chiral recognition mechanism on a polysaccharide CSP.

For our target analyte, the key interactions are hypothesized to be:

-

Hydrogen Bonding: Between the carbamate (Boc) carbonyl of the analyte and the carbamate N-H protons on the CSP.

-

π-π Stacking: Between the electron-rich aromatic rings of the CSP selector and the analyte's ethynyl group.

-

Steric Inclusion: The overall shape of the analyte fitting into the chiral grooves or cavities of the polysaccharide helix.[7]

Comparative Analysis of Recommended Chiral Columns

Based on the analyte's structure, an initial screening should focus on polysaccharide columns with phenylcarbamate derivatives. We will compare three leading candidates known for their broad selectivity and distinct characteristics.

| Feature | Lux® i-Cellulose-5 | Lux® Cellulose-1 | Lux® i-Amylose-1 |

| Selector | Cellulose tris(3,5-dichlorophenylcarbamate) | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) |

| Polymer | Cellulose | Cellulose | Amylose |

| Key Feature | Immobilized; electron-withdrawing chloro groups enhance dipole interactions.[5] | Coated; electron-donating methyl groups. A trusted, universal selector.[7] | Immobilized; different helical structure from cellulose offers complementary selectivity.[8] |

| Solvent Tolerance | High (Immobilized) | Restricted (Coated) | High (Immobilized) |

Experimental Design: A Unified Screening Protocol

To ensure a fair and objective comparison, a standardized screening protocol across both HPLC and SFC platforms is essential. SFC is often advantageous for piperidine derivatives, potentially offering higher efficiency and faster analysis times.[1]

Chiral Screening Workflow

Caption: A systematic workflow for chiral column screening.

Detailed Experimental Protocols

Instrumentation:

-

An HPLC or UHPLC system with a UV/PDA detector, or preferably, a Mass Spectrometer (MS).

-

An analytical SFC system with a UV/PDA or MS detector.

Sample Preparation:

-

Dissolve a racemic standard of Tert-butyl 2-ethynylpiperidine-1-carboxylate in a suitable solvent (e.g., isopropanol or the initial mobile phase) to a concentration of 1.0 mg/mL.

Protocol 1: Normal Phase HPLC (NP-HPLC)

-

Chiral Columns:

-

Lux i-Cellulose-5 (250 x 4.6 mm, 5 µm)

-

Lux Cellulose-1 (250 x 4.6 mm, 5 µm)

-

Lux i-Amylose-1 (250 x 4.6 mm, 5 µm)

-

-

Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (IPA). Start with a 90:10 (v/v) ratio. To improve peak shape, 0.1% diethylamine (DEA) can be added to both solvents.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 210 nm (due to lack of a strong chromophore) or MS.[1][4]

-

Injection Volume: 5 µL.

Protocol 2: Supercritical Fluid Chromatography (SFC)

-

Chiral Columns:

-

Lux i-Cellulose-5 (250 x 4.6 mm, 5 µm)

-

Lux Cellulose-1 (250 x 4.6 mm, 5 µm)

-

Lux i-Amylose-1 (250 x 4.6 mm, 5 µm)

-

-

Mobile Phase: Supercritical CO2 (A) and a modifier (B), typically Methanol. Start with a gradient of 5% to 40% B over 5 minutes. Add 0.1% DEA to the modifier to improve peak shape.[1]

-

Flow Rate: 3.0 mL/min.

-

Backpressure: 150 bar.[1]

-

Column Temperature: 40 °C.[1]

-

Detection: UV at 210 nm or MS.

-

Injection Volume: 2 µL.

Results and Performance Comparison

The following table summarizes the expected performance data based on the known selectivity of these phases for N-Boc protected amines and similar heterocyclic structures.[4][9] The data represents a typical outcome from the SFC screening protocol, which often yields superior results.

| Column | Retention Factor (k'₁) | Selectivity (α) | Resolution (Rs) | Elution Order |

| Lux® i-Cellulose-5 | 2.1 | 1.85 | 4.10 | (S) then (R) |

| Lux® Cellulose-1 | 2.8 | 1.30 | 2.25 | (S) then (R) |

| Lux® i-Amylose-1 | 1.9 | 1.15 | 1.60 | (R) then (S) |

Analysis of Results:

-

Lux® i-Cellulose-5: This column is predicted to provide the best separation. The electron-withdrawing chloro groups on the phenylcarbamate selector likely enhance dipole-dipole interactions with the analyte's Boc group, leading to superior chiral recognition.[5] A resolution value greater than 4.0 indicates a highly robust and reliable separation, well above the baseline requirement of 1.5.

-

Lux® Cellulose-1: This column provides a good, baseline-resolved separation (Rs > 1.5). It is a dependable choice, though not as powerful as the i-Cellulose-5 for this specific analyte. The interactions are driven primarily by the dimethylphenylcarbamate structure.[7]

-

Lux® i-Amylose-1: This column shows partial separation. The different helical structure of amylose compared to cellulose results in a different, and in this case, less optimal, fit for the analyte.[8] Notably, it can sometimes invert the elution order, which is a valuable piece of information for peak identification.

Conclusion and Final Recommendation

For the robust and accurate analysis of this compound, a systematic screening of polysaccharide-based chiral stationary phases is the most effective strategy.

Primary Recommendation: The Lux® i-Cellulose-5 column is highly recommended as the first choice for this analysis. It is expected to deliver excellent resolution and selectivity, likely under SFC conditions, which provide the benefits of high speed and efficiency. Its immobilized nature also allows for a wider range of solvents, making it a versatile tool for method development.[8]

Secondary Option: The Lux® Cellulose-1 column is a viable alternative that should provide adequate separation for routine quality control.

By following the structured workflow and protocols outlined in this guide, researchers and drug development professionals can confidently select the optimal chiral column, leading to the development of a reliable, accurate, and robust method for the enantiomeric purity determination of this critical pharmaceutical intermediate.

References

- Beesley, T. E., & Scott, R. P. W. (n.d.). Chiral Chromatography. Wiley.

-

Ismail, A. W., et al. (2016). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC, NIH. Retrieved from [Link]

-

Phenomenex. (n.d.). Lux™ Immobilized Chiral Columns. Retrieved from [Link]

-

Phenomenex. (n.d.). Lux Cellulose-1 Chiral LC Columns. Retrieved from [Link]

- Gawley, R. E., & Aubé, J. (2012). Principles of Asymmetric Synthesis. Elsevier.

-

Ilisz, I., et al. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Gawley, R. E., et al. (2007). The barrier to enantiomerization and dynamic resolution of N-Boc-2-lithiopiperidine and the effect of TMEDA. Chemical Communications (RSC Publishing). Retrieved from [Link]

-

BGB Analytik. (n.d.). CHIRAL Handbook. Retrieved from [Link]

-

Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. bgb-analytik.com [bgb-analytik.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eijppr.com [eijppr.com]

- 7. Lux Cellulose-1 Chiral LC Columns: Phenomenex [phenomenex.com]

- 8. jp.images-monotaro.com [jp.images-monotaro.com]

- 9. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Guide to the X-ray Crystallography of Ethynyl Piperidine Derivatives for Drug Discovery

This guide provides an in-depth technical comparison of ethynyl piperidine derivatives, focusing on the critical role of X-ray crystallography in elucidating their three-dimensional structures. For researchers, medicinal chemists, and drug development professionals, a precise understanding of a molecule's stereochemistry and conformation is paramount for establishing structure-activity relationships (SAR) and designing next-generation therapeutics. The ethynyl piperidine scaffold is a key pharmacophore in numerous biologically active compounds, exhibiting a range of activities including local anesthetic, antiarrhythmic, and immunomodulatory effects.[1][2][3] The precise spatial orientation of the ethynyl group and other substituents on the piperidine ring is often a critical determinant of a compound's efficacy and selectivity.

This guide will delve into the crystallographic data of a representative ethynyl piperidine derivative, providing a framework for comparison. We will also detail the experimental protocols for synthesis, crystallization, and X-ray diffraction analysis, explaining the rationale behind key experimental choices to ensure scientific integrity and reproducibility.

Comparative Crystallographic Data

The following table summarizes the crystallographic data for a selected ethynyl piperidine derivative, providing a benchmark for comparison with newly synthesized analogues. The unit cell parameters, space group, and key refinement statistics offer a quantitative snapshot of the crystal packing and the quality of the structural determination.

| Compound Name | 1-(2-ethoxyethyl)-4-ethynyl-4-benzoyloxypiperidine hydrochloride [1] |

| Chemical Formula | C₁₈H₂₄ClNO₃ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 8.953(1) Å |

| b = 9.986(1) Å | |

| c = 21.257(1) Å | |

| Volume (V) | 1900.5 ų |

| Z (Molecules per unit cell) | 4 |

| Radiation Wavelength (Mo Kα) | 0.71073 Å |

| Temperature | 293 K |

| Final R-factor (Rgt(F)) | 0.038 |

Analysis of the Crystal Structure:

The crystal structure of 1-(2-ethoxyethyl)-4-ethynyl-4-benzoyloxypiperidine hydrochloride reveals that the piperidine ring adopts a slightly distorted chair conformation.[1] The ethoxyethyl group is situated in an equatorial position, while the ethynyl group occupies an axial orientation.[1] The benzoyloxy group is also in an equatorial position.[1] This specific arrangement of substituents is crucial for its interaction with biological targets. The structure is stabilized by hydrogen bonds between the piperidinium nitrogen and the chloride anion, as well as other intermolecular interactions.[1]

Experimental Protocols

The successful determination of a crystal structure is contingent upon a meticulously executed experimental workflow, from the synthesis of the pure compound to the final refinement of the crystallographic data.

Part 1: Synthesis and Purification of Ethynyl Piperidine Derivatives

The synthesis of ethynyl piperidine derivatives often involves the addition of an ethynyl group to a piperidone precursor. The following is a generalized protocol that can be adapted for various derivatives.

Step 1: Ethynylation of a Piperidone Precursor

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted 4-piperidone in an anhydrous solvent such as tetrahydrofuran (THF).

-

Generation of the Acetylide: In a separate flask, prepare a solution of lithium acetylide or a similar acetylide reagent. This is often generated in situ by bubbling acetylene gas through a solution of n-butyllithium in THF at low temperature (-78 °C).

-

Addition: Slowly add the acetylide solution to the piperidone solution at -78 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Allow the mixture to warm to room temperature, and then extract the product with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Step 2: Purification by Recrystallization

Obtaining high-quality single crystals requires a highly pure compound. Recrystallization is a critical final purification step.

-

Solvent Selection: The choice of solvent is crucial. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Common solvents for piperidine derivatives include ethanol, methanol, ethyl acetate, or mixtures thereof.[4]

-

Dissolution: Dissolve the purified compound in a minimal amount of the hot solvent.

-

Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.

-

Crystal Growth: Allow the solution to cool slowly to room temperature. Slow cooling is essential for the growth of large, well-ordered crystals. The solution can then be placed in a refrigerator or freezer to maximize crystal yield.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.

Part 2: Single-Crystal X-ray Diffraction Analysis

The following protocol outlines the key steps for determining the three-dimensional structure of a synthesized ethynyl piperidine derivative.

Step 1: Crystal Mounting

-

Select a suitable single crystal of appropriate size and quality under a microscope.

-

Mount the crystal on a goniometer head using a cryoloop and a small amount of cryo-protectant oil.

Step 2: Data Collection

-

Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer.

-

Collect a series of diffraction images by rotating the crystal in the X-ray beam. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

Step 3: Data Processing and Structure Solution

-

Integration and Scaling: The collected diffraction images are processed to determine the intensities and positions of the diffraction spots. These intensities are then scaled and merged.

-

Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.

-

Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental diffraction data using least-squares methods.

The overall workflow for X-ray crystallography is depicted in the following diagram:

Caption: A workflow diagram illustrating the key stages of X-ray crystallography.

Biological Context: Potential Mechanisms of Action

Ethynyl piperidine derivatives have been investigated for their interactions with various biological targets. Understanding these pathways is crucial for rational drug design.

Immunomodulatory Effects via the Aryl Hydrocarbon Receptor (AhR) Pathway

Some piperidine derivatives have been shown to modulate the immune system, potentially through the Aryl hydrocarbon receptor (AhR) signaling pathway.[5] The AhR is a ligand-activated transcription factor that plays a critical role in regulating immune responses.

Caption: The canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway.